Paraxanthine, chemically known as 1,7-dimethylxanthine, is a key metabolite of caffeine, theobromine, and theophylline. It is primarily produced in the human body through the demethylation of caffeine via the enzyme cytochrome P450 1A2, which removes a methyl group from caffeine at the N3 position. Approximately 84% of ingested caffeine is converted to paraxanthine shortly after consumption. Paraxanthine is found in various organisms, including humans, and plays a significant role in various physiological processes due to its stimulant properties similar to those of caffeine .
Paraxanthine's mechanism of action is still being explored, but it is believed to interact with adenosine receptors in the brain. Adenosine is a neurotransmitter that promotes relaxation and sleepiness. By blocking adenosine receptors, paraxanthine may elevate alertness and cognitive function, similar to caffeine []. However, unlike caffeine, paraxanthine might have a weaker effect on these receptors, potentially leading to milder side effects [].
Paraxanthine is generally considered safe, and the FDA has classified it as GRAS (Generally Recognized As Safe) []. However, as with any substance, caution is advised. Since research is ongoing, a definitive picture of its safety profile is still emerging. More studies are needed to determine potential interactions with medications or effects on specific health conditions.
Paraxanthine undergoes several metabolic transformations in the body. Key reactions include:
Paraxanthine exhibits various biological activities:
Paraxanthine can be synthesized through various methods:
Paraxanthine has several applications:
Paraxanthine's interactions with other substances are significant:
Paraxanthine shares structural similarities with several other methylxanthines. Below is a comparison highlighting its uniqueness:
Paraxanthine's unique structure with two methyl groups at positions one and seven distinguishes it from other methylxanthines. This structural difference influences its pharmacological properties and biological activity compared to caffeine and its other metabolites.
Paraxanthine belongs to the class of organic compounds known as xanthines, which are purine derivatives with ketone groups at positions 2 and 6 of the purine ring. Its systematic IUPAC name is 1,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, and its molecular formula is C₇H₈N₄O₂ (molecular weight: 180.16 g/mol). The compound is structurally characterized by methyl groups at the N1 and N7 positions, distinguishing it from caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine).
Property | Value |
---|---|
CAS Number | 611-59-6 |
PubChem CID | 4687 |
SMILES | CN1C=NC2=C1C(=O)N(C)C(=O)N2 |
Solubility (Water) | 9.13 mg/mL |
logP | -0.63 |
Paraxanthine was first identified as a metabolite of caffeine in the mid-20th century. Early studies in the 1970s–1980s elucidated its role in caffeine metabolism, revealing that approximately 84% of ingested caffeine is converted into paraxanthine via hepatic cytochrome P450 1A2 (CYP1A2). Unlike caffeine, paraxanthine is not naturally synthesized by plants but is produced endogenously in animals and certain bacteria.
The xanthine family comprises purine-based alkaloids with varying methyl substitutions. Paraxanthine’s structure (Figure 1) features methyl groups at positions 1 and 7, conferring unique receptor-binding properties compared to caffeine and theophylline.
Key structural comparisons:
Paraxanthine’s planar purine ring system allows for interactions with adenosine receptors and phosphodiesterases (PDEs), influencing its pharmacological activity.
Paraxanthine is absent in plants but is ubiquitously found in animals as a caffeine metabolite. In humans, it reaches peak plasma concentrations within 1–2 hours post-caffeine ingestion and has a half-life of 3.1 hours. Bacterial species such as Pseudomonas putida also metabolize caffeine into paraxanthine, highlighting its ecological significance.
Paraxanthine, systematically known as 1,7-dimethyl-3H-purine-2,6-dione, is a methylated xanthine derivative with the molecular formula C7H8N4O2 [1] [2] [3]. The compound has a molecular weight of 180.167 grams per mole and exists as an isomer of theophylline and theobromine [1] [5]. The molecular structure features a purine ring system consisting of fused pyrimidine and imidazole rings, with two methyl groups positioned at the N1 and N7 nitrogen atoms [3] [5] [8].
The International Union of Pure and Applied Chemistry name for this compound is 1,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione [5] [8]. The Chemical Abstracts Service registry number is 611-59-6 [2] [5] [6]. The structure contains hydrogen bond acceptor sites at the carbonyl oxygen atoms and a hydrogen bond donor site at the N3 position [39]. The compound exhibits zero rotatable bonds due to its rigid purine framework [39].
Paraxanthine exists as a white crystalline solid at standard temperature and pressure [31]. The compound appears as a white crystalline powder with characteristic physical properties that distinguish it from other xanthine derivatives [31]. The crystalline nature of the compound contributes to its stability and handling characteristics in laboratory and industrial applications.
The melting point of paraxanthine is well-established at 351-352°C, representing a relatively high thermal stability for an organic compound [1] [9] [13]. This melting point range has been consistently reported across multiple databases and experimental studies [9] . The narrow temperature range indicates good purity and crystalline uniformity of the compound. The high melting point reflects strong intermolecular interactions within the crystal lattice structure.
Paraxanthine demonstrates limited solubility in aqueous solutions, requiring specialized solvent systems for optimal dissolution [11] [14]. The compound is sparingly soluble in aqueous buffers, with maximum solubility achieved through initial dissolution in dimethyl sulfoxide followed by dilution with aqueous buffer systems [11]. Specifically, paraxanthine achieves approximately 0.25 milligrams per milliliter solubility in a 1:3 solution of dimethyl sulfoxide to phosphate-buffered saline at pH 7.2 [11].
In organic solvents, paraxanthine shows enhanced solubility characteristics [11]. The compound demonstrates solubility of approximately 0.5 milligrams per milliliter in ethanol, 30 milligrams per milliliter in dimethyl sulfoxide, and 20 milligrams per milliliter in dimethyl formamide [11]. Research indicates that paraxanthine exhibits lower water solubility compared to caffeine, despite having fewer methyl groups and the presence of a hydrogen bond donor [14].
The acid dissociation constants of paraxanthine have been investigated through computational methods and experimental approaches [12]. Research indicates that paraxanthine exists as an extremely weak basic compound, essentially neutral based on its acid dissociation constant values [13]. The compound demonstrates minimal ionization under physiological pH conditions, contributing to its chemical stability in biological systems.
Nuclear magnetic resonance spectroscopy provides detailed structural information about paraxanthine in solution [16] [17] [18]. Proton nuclear magnetic resonance spectroscopy at 500 megahertz in deuterium oxide has been successfully employed to characterize the compound [16]. The spectrum reveals characteristic chemical shifts corresponding to the methyl groups at positions N1 and N7, as well as the aromatic proton at position C8 [16].
Advanced nuclear magnetic resonance techniques, including 1H-14N nuclear magnetic resonance-nuclear quadrupole resonance double resonance spectroscopy, have been applied to investigate paraxanthine structure [18]. These methods demonstrate high sensitivity to changes in the local chemical environment and provide insights into molecular dynamics [18]. The nuclear magnetic resonance data confirms the presence of four chemically inequivalent nitrogen sites within the paraxanthine molecule [18].
Mass spectrometry analysis of paraxanthine reveals distinctive fragmentation patterns that facilitate structural identification [19] [22] [24]. The protonated molecular ion appears at mass-to-charge ratio 181.0731, corresponding to the molecular formula C7H9N4O2 [24] [25]. The primary fragmentation pathway involves loss of an isocyanate group, producing a fragment at mass-to-charge ratio 124.0510 [24] [25].
Liquid chromatography coupled with tandem mass spectrometry provides sensitive detection capabilities for paraxanthine analysis [19] [22]. The method employs multiple reaction monitoring transitions, utilizing the precursor ion at mass-to-charge ratio 181.0 and product ion at mass-to-charge ratio 124.3 [19]. Advanced mass spectrometry techniques have achieved detection limits as low as 0.1 picograms, representing significant improvements over previous analytical methods [36].
Ultraviolet and visible absorption spectroscopy of paraxanthine in aqueous solution has been extensively studied through both experimental and computational approaches [20] [23]. The compound exhibits characteristic absorption maxima at 269 nanometers [11]. Detailed computational analysis using quantum mechanical and molecular mechanics models has provided insights into the electronic transitions responsible for the observed absorption patterns [20] [23].
Research demonstrates that the ultraviolet and visible spectra of paraxanthine are significantly influenced by solute-solvent interactions in aqueous environments [20] [23]. The spectral characteristics reflect contributions from electrostatic interactions, polarization effects, and hydrogen bonding between paraxanthine and water molecules [20] [23]. These interactions modify the electronic structure and transition energies compared to gas-phase calculations.
Collision cross section measurements provide valuable information about the three-dimensional structure and conformational behavior of paraxanthine in the gas phase [2] [24] [25]. Experimental determinations using drift tube ion mobility spectrometry with nitrogen as buffer gas have yielded collision cross section values ranging from 130.85 to 149.5 square angstroms depending on the ionization method and instrumental conditions [2].
Specific collision cross section values have been reported for different ionization states of paraxanthine [2]. The protonated molecular ion demonstrates a collision cross section of 134.2 square angstroms using drift tube measurements with nitrogen buffer gas under atmospheric pressure chemical ionization conditions [2]. Sodium adduct ions exhibit larger collision cross sections of 149.5 square angstroms, reflecting the increased molecular volume associated with cation coordination [2].
Advanced ion mobility studies have revealed the presence of multiple conformational forms of paraxanthine in the gas phase [24] [25]. These investigations demonstrate the existence of protomeric equilibria between different tautomeric structures, with collision cross section measurements confirming structural differences between oxygen-protonated and nitrogen-protonated forms [24] [25].
The crystalline structure of paraxanthine exhibits characteristic features typical of purine derivatives, with molecules arranged in a three-dimensional lattice stabilized by multiple non-covalent interactions [28] [34]. X-ray crystallographic studies reveal that paraxanthine molecules adopt a planar conformation with the purine ring system maintaining planarity throughout the crystal structure [28] [34].
Crystal packing analysis demonstrates the formation of distinct molecular layers within the crystal lattice [28] [34]. The arrangement is characterized by the formation of hydrogen-bonded networks that extend throughout the three-dimensional structure [28] [34]. These networks involve both the hydrogen bond donor site at N3 and the hydrogen bond acceptor sites at the carbonyl oxygen atoms [28] [34].
Detailed structural investigations have revealed significant conformational flexibility associated with the methyl group at the N7 position [18] [29]. Nuclear magnetic resonance and computational studies demonstrate that this methyl group exhibits rotational dynamics that contribute to structural disorder within the crystal lattice [18]. The N7 methyl group shows larger crystal voids compared to the N1 methyl group, providing pathways for conformational mobility [18].
Theoretical calculations indicate that hyperconjugation effects strongly influence the electron density distribution in the five-membered ring portion of the purine system [18]. These electronic effects are directly related to the rotational barrier of the N7 methyl group and contribute to the observed structural disorder [18]. The methyl group rotation affects the eigenvalues and eigenvectors of the electric field gradient tensor, leading to measurable changes in nuclear quadrupole resonance parameters [18].
The crystal structure of paraxanthine is stabilized by an extensive network of non-covalent interactions including hydrogen bonds, π-π stacking interactions, and van der Waals forces [28] [34] [37]. Hydrogen bonding patterns involve the formation of classical N-H···O interactions between adjacent molecules, creating robust supramolecular synthons [28] [34].
Computational analysis using Hirshfeld surface methodology reveals that hydrogen-oxygen and nitrogen-hydrogen contacts account for significant portions of the total molecular surface interactions [28]. The presence of π-π stacking interactions between adjacent purine rings contributes additional stabilization energy to the crystal structure [28]. These stacking interactions typically occur at distances of approximately 3.4-3.5 angstroms with interaction energies in the range of -60 to -70 kilojoules per mole [28].
Irritant